PAC1 Receptor Potency Advantage Over VIP
PACAP (1-27) demonstrates potent agonist activity at the PAC1 receptor, in stark contrast to VIP, which exhibits negligible activity at this receptor subtype [1]. This difference is a key determinant for selecting PACAP (1-27) over VIP in studies focused on PAC1-mediated signaling.
| Evidence Dimension | Potency as an agonist at the PAC1 receptor |
|---|---|
| Target Compound Data | >100-fold more potent than VIP |
| Comparator Or Baseline | Vasoactive Intestinal Peptide (VIP) |
| Quantified Difference | >100-fold higher potency |
| Conditions | Multiple PAC1 receptor isoforms; based on consensus data from functional assays |
Why This Matters
This difference is critical for studies requiring selective PAC1 receptor activation, as VIP cannot substitute for PACAP (1-27) in this context.
- [1] Fahrenkrug J, Goetzl EJ, Gozes I, Harmar A, Laburthe M, May V, et al. VIP and PACAP receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE. 2019;2019(4). View Source
